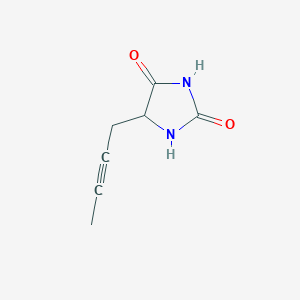
5-But-2-ynylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-But-2-ynylimidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, a five-membered cyclic ureideImidazolidine-2,4-dione derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anticonvulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-But-2-ynylimidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with but-2-yne. One common method is the Bucherer-Bergs reaction, which involves the reaction of aldehydes or ketones with ammonium carbonate and potassium cyanide to form hydantoins, which can then be further modified .
Industrial Production Methods: Industrial production of imidazolidine-2,4-dione derivatives often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-But-2-ynylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can introduce various functional groups .
Scientific Research Applications
5-But-2-ynylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-But-2-ynylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. In the case of its anticonvulsant activity, it is believed to modulate the activity of neurotransmitters in the brain, thereby reducing the occurrence of seizures .
Comparison with Similar Compounds
5,5-Diphenylimidazolidine-2,4-dione: Known for its antimicrobial and antitumor activities.
5-Isobutylimidazolidine-2,4-dione: Used in various industrial applications.
5-(Prop-2-yn-1-yl)imidazolidine-2,4-dione: Another derivative with potential biological activities.
Uniqueness: 5-But-2-ynylimidazolidine-2,4-dione is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
5-but-2-ynylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H8N2O2/c1-2-3-4-5-6(10)9-7(11)8-5/h5H,4H2,1H3,(H2,8,9,10,11) |
InChI Key |
WMKCRDMCEAEAOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC1C(=O)NC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Bis(tridecyloxy)methoxy]tridecane](/img/structure/B13797365.png)
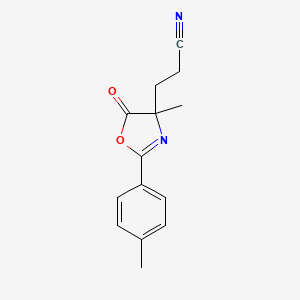
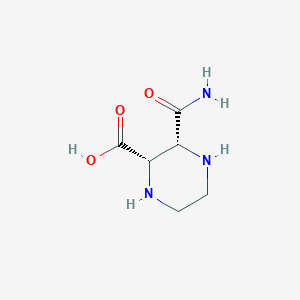
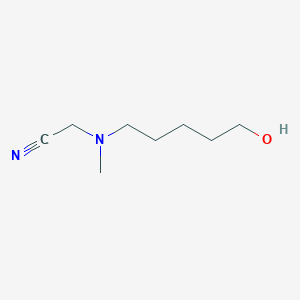
![3-({[(4-Bromophenyl)carbonyl]carbamothioyl}amino)-4-chlorobenzoic acid](/img/structure/B13797395.png)

![Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate](/img/structure/B13797409.png)
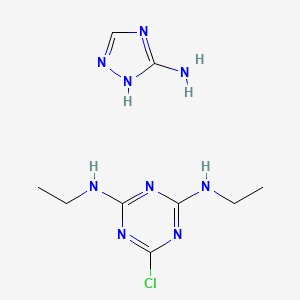
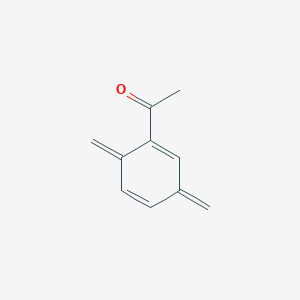
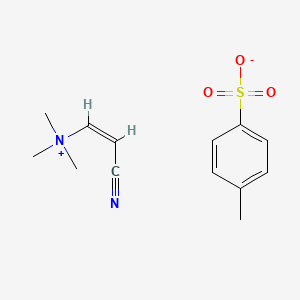
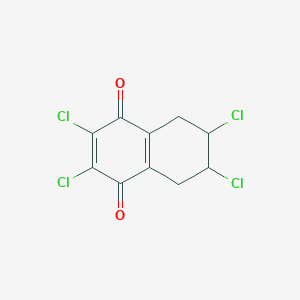
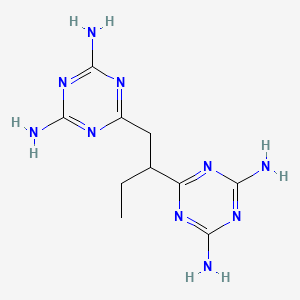
![N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline](/img/structure/B13797435.png)

